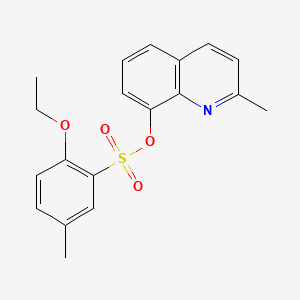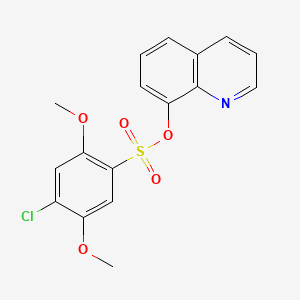
2-Methyl-8-quinolinyl 2-ethoxy-5-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-quinolinyl 2-ethoxy-5-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a quinoline moiety with a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolinyl 2-ethoxy-5-methylbenzenesulfonate typically involves the reaction of 2-methyl-8-quinolinol with 2-ethoxy-5-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-quinolinyl 2-ethoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-8-quinolinyl 2-ethoxy-5-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolinyl 2-ethoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The benzenesulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-8-quinolinol
- 8-Hydroxyquinoline
- 5-Chloro-8-quinolinol
Uniqueness
2-Methyl-8-quinolinyl 2-ethoxy-5-methylbenzenesulfonate is unique due to the presence of both the quinoline and benzenesulfonate groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. The ethoxy group also adds to its uniqueness by influencing its reactivity and solubility.
Properties
Molecular Formula |
C19H19NO4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 2-ethoxy-5-methylbenzenesulfonate |
InChI |
InChI=1S/C19H19NO4S/c1-4-23-16-11-8-13(2)12-18(16)25(21,22)24-17-7-5-6-15-10-9-14(3)20-19(15)17/h5-12H,4H2,1-3H3 |
InChI Key |
INEUVURWRMIOCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B13370917.png)
![8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13370923.png)

![1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13370943.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13370947.png)
![3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370954.png)
![6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370962.png)
![6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370968.png)
![3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13370970.png)
![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-2,6-dimethylaniline](/img/structure/B13370976.png)
![6-methyl-6H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B13370990.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13370992.png)
![1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine](/img/structure/B13370999.png)
![6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13371001.png)
